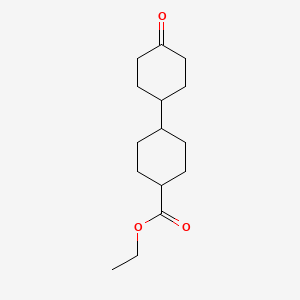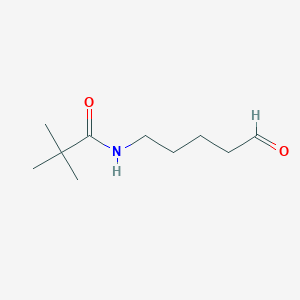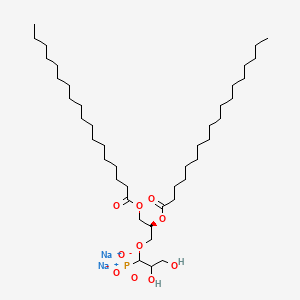
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is a synthetic phospholipid compound. It is derived from a glycerol backbone structure and is ester-bonded to two saturated fatty acids, stearic acid, on carbons 1 and 2. This compound is a type of phosphatidylglycerol, which is a minor component of most cell membranes and plays a crucial role in various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt can be synthesized through a multi-step process:
Esterification: The initial step involves the esterification of glycerol with stearic acid to form 1,2-distearoyl-sn-glycerol.
Phosphorylation: The next step is the phosphorylation of 1,2-distearoyl-sn-glycerol using phosphoric acid and a nucleophilic halogenating agent such as phosphorus trichloride to form 1,2-distearoyl-sn-glycero-3-phosphate.
Conversion to Sodium Salt: Finally, the phosphate group is converted to its sodium salt form by reacting with a base
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes, followed by purification steps to ensure high purity and quality of the final product .
化学反应分析
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Substitution: The phosphate group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions
Major Products Formed
Oxidation: Oxidized fatty acid derivatives.
Hydrolysis: Glycerol, stearic acid, and phosphoric acid.
Substitution: Various substituted phosphatidylglycerol derivatives
科学研究应用
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Plays a role in membrane biology studies and is used to create liposomes for drug delivery.
Medicine: Utilized in the formulation of liposomal drugs, such as doxorubicin and oxaliplatin, for cancer therapy.
Industry: Employed in the production of lung surfactants and as a component in various pharmaceutical formulations .
作用机制
The mechanism of action of 1,2-distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt involves its integration into lipid bilayers, where it influences membrane fluidity and stability. It interacts with other lipid molecules and proteins, affecting various cellular processes. In drug delivery, it forms stable liposomal structures that encapsulate therapeutic agents, enhancing their bioavailability and targeting specific tissues .
相似化合物的比较
Similar Compounds
1,2-Dimyristoyl-sn-glycero-3-phospho-sn-glycerol sodium salt: Contains shorter fatty acid chains (myristic acid) and is used in similar applications.
1,2-Dioleoyl-sn-glycero-3-phospho-sn-glycerol sodium salt: Contains unsaturated fatty acid chains (oleic acid) and is used in studies of membrane fluidity and lipid-protein interactions
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-sn-glycerol sodium salt is unique due to its saturated stearic acid chains, which provide greater stability and rigidity to lipid bilayers compared to unsaturated or shorter-chain analogs. This makes it particularly useful in applications requiring stable liposomal formulations .
属性
分子式 |
C42H81Na2O10P |
|---|---|
分子量 |
823.0 g/mol |
IUPAC 名称 |
disodium;[(2R)-3-(2,3-dihydroxy-1-phosphonatopropoxy)-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C42H83O10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(45)50-36-38(37-51-42(39(44)35-43)53(47,48)49)52-41(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h38-39,42-44H,3-37H2,1-2H3,(H2,47,48,49);;/q;2*+1/p-2/t38-,39?,42?;;/m1../s1 |
InChI 键 |
ZOXJZYRBDFKRSW-SKEZMDNJSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COC(C(CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(C(CO)O)P(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


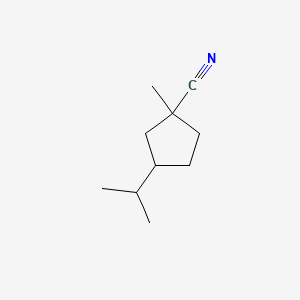
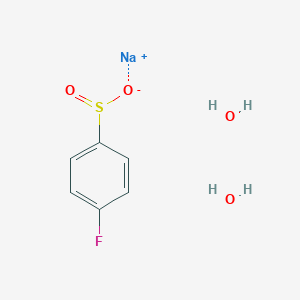
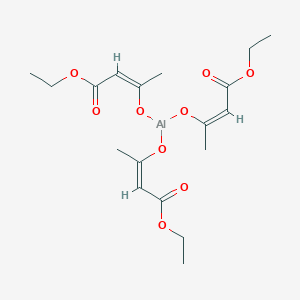
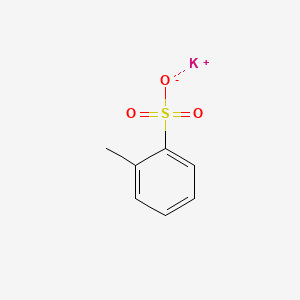
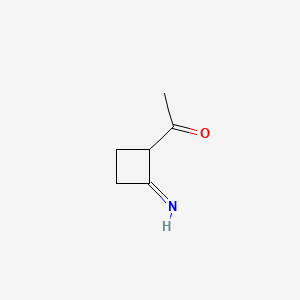
![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)
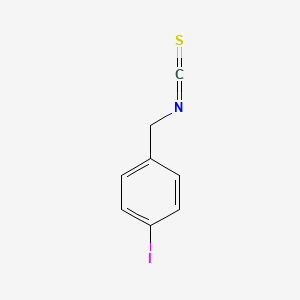
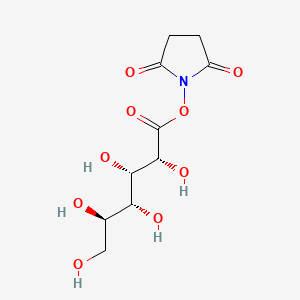
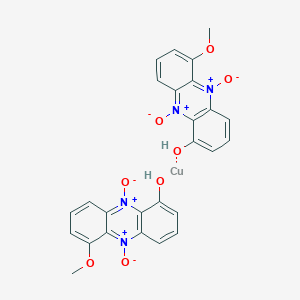
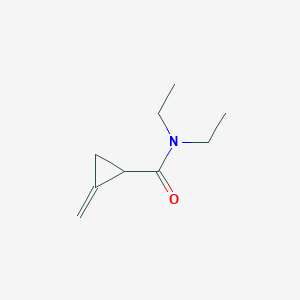
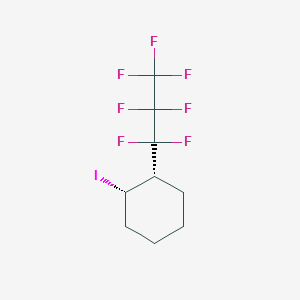
![(3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B13831581.png)
